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Compound of Interest

Compound Name: Aprinocarsen sodium

Cat. No.: B15191323 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Aprinocarsen sodium, also known as ISIS 3521, LY900003, and Affinitak, is a synthetic, 20-

base phosphorothioate antisense oligonucleotide designed to specifically inhibit the expression

of Protein Kinase C-alpha (PKC-α). As a pioneering agent in the field of antisense therapeutics,

aprinocarsen has been the subject of extensive preclinical and clinical investigation for various

oncological indications. This technical guide provides a comprehensive overview of

aprinocarsen's structure, mechanism of action, and key experimental data, intended to serve

as a valuable resource for researchers and drug development professionals.

Core Molecular Structure and Properties
Aprinocarsen is a 20-mer phosphorothioate-modified antisense oligonucleotide. The

phosphorothioate backbone, where a non-bridging oxygen atom in the phosphate group is

replaced by a sulfur atom, confers resistance to nuclease degradation, thereby increasing its in

vivo stability.

Nucleotide Sequence:

The specific nucleotide sequence of aprinocarsen is:

d(P-thio)(G-T-T-C-T-C-G-C-T-G-G-T-G-A-G-T-T-T-C-A)
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This sequence is complementary to a 20-nucleotide region within the 3'-untranslated region (3'-

UTR) of the human PKC-α messenger RNA (mRNA).

Property Description

Chemical Name Aprinocarsen Sodium

Synonyms ISIS 3521, LY900003, Affinitak

Molecular Formula C196H230N68Na19O105P19S19[1]

Molecular Weight 6852.85 g/mol [1]

Chemical Structure 20-base phosphorothioate deoxyribonucleotide

Target Protein Kinase C-alpha (PKC-α) mRNA

Mechanism of Action
Antisense-mediated degradation of target

mRNA via RNase H[2]

Mechanism of Action: Targeting the PKC-α
Signaling Pathway
Aprinocarsen functions through an antisense mechanism to specifically downregulate the

production of PKC-α, a key enzyme in cellular signal transduction pathways implicated in cell

proliferation, differentiation, and apoptosis.

The process begins with the hybridization of aprinocarsen to its complementary sequence in

the 3'-UTR of the PKC-α mRNA. This binding event creates a DNA-RNA heteroduplex, which is

a substrate for the ubiquitous enzyme Ribonuclease H (RNase H). RNase H selectively cleaves

the RNA strand of the heteroduplex, leading to the degradation of the PKC-α mRNA. The intact

aprinocarsen molecule is then released and can bind to another target mRNA molecule,

allowing for catalytic degradation of multiple mRNA targets. The reduction in PKC-α mRNA

levels results in decreased synthesis of the PKC-α protein, thereby inhibiting its downstream

signaling pathways.

// Nodes extracellular_signal [label="Extracellular Signal\n(e.g., Growth Factors)",

fillcolor="#F1F3F4", fontcolor="#202124"]; receptor [label="Receptor Tyrosine Kinase",

fillcolor="#F1F3F4", fontcolor="#202124"]; plc [label="Phospholipase C\n(PLC)",
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fillcolor="#F1F3F4", fontcolor="#202124"]; pip2 [label="PIP2", fillcolor="#F1F3F4",

fontcolor="#202124"]; dag [label="Diacylglycerol\n(DAG)", fillcolor="#F1F3F4",

fontcolor="#202124"]; ip3 [label="Inositol Trisphosphate\n(IP3)", fillcolor="#F1F3F4",

fontcolor="#202124"]; ca2 [label="Ca2+", fillcolor="#F1F3F4", fontcolor="#202124"]; pkc_alpha

[label="PKC-α", fillcolor="#4285F4", fontcolor="#FFFFFF"]; downstream

[label="Downstream\nEffectors", fillcolor="#F1F3F4", fontcolor="#202124"]; proliferation

[label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; survival

[label="Cell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; differentiation

[label="Differentiation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; aprinocarsen

[label="Aprinocarsen", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

pkc_alpha_mrna [label="PKC-α mRNA", fillcolor="#FBBC05", fontcolor="#202124"]; rnase_h

[label="RNase H", fillcolor="#F1F3F4", fontcolor="#202124"]; degradation [label="mRNA

Degradation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges extracellular_signal -> receptor [color="#5F6368"]; receptor -> plc [color="#5F6368"];

plc -> pip2 [label="hydrolyzes", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; pip2 -> dag

[color="#5F6368"]; pip2 -> ip3 [color="#5F6368"]; ip3 -> ca2 [label="releases", fontsize=8,

fontcolor="#5F6368", color="#5F6368"]; dag -> pkc_alpha [label="activates", fontsize=8,

fontcolor="#5F6368", color="#5F6368"]; ca2 -> pkc_alpha [label="activates", fontsize=8,

fontcolor="#5F6368", color="#5F6368"]; pkc_alpha -> downstream [color="#5F6368"];

downstream -> proliferation [color="#5F6368"]; downstream -> survival [color="#5F6368"];

downstream -> differentiation [color="#5F6368"]; aprinocarsen -> pkc_alpha_mrna

[label="binds", fontsize=8, fontcolor="#5F6368", color="#EA4335"]; pkc_alpha_mrna ->

rnase_h [label="recruits", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; rnase_h ->

degradation [label="mediates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; }

Caption: Mechanism of Action of Aprinocarsen.

Preclinical Data
In Vitro Activity
Aprinocarsen has demonstrated potent and sequence-specific inhibition of PKC-α expression

in various human cancer cell lines.
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Cell Line Cancer Type Outcome IC50 Reference

T-24
Bladder

Carcinoma

Dose-dependent

inhibition of PKC-

α mRNA

50-100 nM [1]

A549 Lung Carcinoma

Inhibition of

PKC-α mRNA

and protein

expression

Not Reported [2]

U-87 Glioblastoma
Inhibition of cell

growth
Not Reported [2]

In Vivo Activity
In vivo studies in xenograft models have shown the anti-tumor activity of aprinocarsen.

Xenograft
Model

Cancer Type Treatment Outcome Reference

T-24
Bladder

Carcinoma

Intravenous

administration

Dose-dependent

tumor growth

inhibition (ID50:

0.06-0.6

mg/kg/day)

[1]

A549 Lung Carcinoma
Intravenous

administration

Dose-dependent

tumor growth

inhibition (ID50:

0.06-0.6

mg/kg/day)

[1]

Colo 205 Colon Carcinoma
Intravenous

administration

Dose-dependent

tumor growth

inhibition (ID50:

0.06-0.6

mg/kg/day)

[1]
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Clinical Development and Data
Aprinocarsen has been evaluated in multiple clinical trials across a range of solid tumors.

Phase I Clinical Trials
Phase I studies were conducted to determine the maximum tolerated dose (MTD), safety

profile, and pharmacokinetics of aprinocarsen.

Study
Patient
Population

Dosing
Regimen

MTD
Key
Toxicities

Reference

Advani et al.,

2005

Advanced

solid tumors

(n=14)

6, 12, 18, 24

mg/kg as a

24-hour

weekly

infusion

24 mg/kg

Neutropenia,

fever,

hemorrhage,

nausea,

chills, effects

on

coagulation

(increased

aPTT) and

complement

activation.[3]

[4]

[3][4]

Nemunaitis et

al., 1999 &

Yuen et al.,

1999

Not specified

21-day

continuous

infusion

Not specified

Mild and

reversible

toxicities.[2]

[2]

Phase II Clinical Trials
Phase II trials evaluated the efficacy and safety of aprinocarsen, often in combination with

standard chemotherapy.
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Indicati
on

Treatme
nt
Regime
n

Number
of
Patients

Objectiv
e
Respon
se Rate
(ORR)

Median
Progres
sion-
Free
Survival
(PFS)

Median
Overall
Survival
(OS)

Key
Grade
3/4
Toxicitie
s

Referen
ce

Advance

d Non-

Small

Cell Lung

Cancer

(NSCLC)

Aprinocar

sen (2

mg/kg/da

y for 14

days) +

Gemcitab

ine +

Carbopla

tin

36

25%

(Partial

Respons

e)

5.7

months

(95% CI:

3.2-7.1)

8.3

months

Thrombo

cytopenia

(78%),

Neutrope

nia

(50%).[5]

[6]

[5][6]

Advance

d/Metast

atic

NSCLC

Aprinocar

sen (2

mg/kg/da

y for 14

days) +

Gemcitab

ine +

Cisplatin

18

16.7%

(experim

ental

arm) vs

44.4%

(control

arm)

Not

Reported

Not

Reported

Higher

incidence

of

thromboc

ytopenia

in the

experime

ntal arm

(87.5%

vs

33.3%).

[7]

[7]

Recurren

t High-

Grade

Gliomas

Aprinocar

sen (2.0

mg/kg/da

y for 21

days)

21

No tumor

response

s

36 days
3.4

months

Thrombo

cytopenia

(3

patients),

Grade 4

AST (1

patient).

[2]

[2]
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Experimental Protocols
Preclinical In Vitro Assay for PKC-α mRNA Inhibition
(General Methodology)

Cell Culture: Human cancer cell lines (e.g., T-24, A549) are cultured in appropriate media

supplemented with fetal bovine serum and antibiotics, and maintained in a humidified

incubator at 37°C and 5% CO2.

Oligonucleotide Treatment: Cells are seeded in multi-well plates and allowed to adhere.

Aprinocarsen is then introduced into the culture medium at various concentrations. A control

oligonucleotide with a scrambled sequence is used to assess sequence specificity.

RNA Extraction and Analysis: After a defined incubation period (e.g., 24-48 hours), total RNA

is extracted from the cells using standard methods (e.g., TRIzol reagent). The levels of PKC-

α mRNA are then quantified using techniques such as Northern blotting or quantitative real-

time polymerase chain reaction (qRT-PCR).

Protein Analysis: To confirm the downstream effect of mRNA reduction, protein levels of

PKC-α are measured by Western blotting using a specific anti-PKC-α antibody.

// Nodes cell_culture [label="Cell Culture\n(e.g., T-24, A549)", fillcolor="#F1F3F4",

fontcolor="#202124"]; treatment [label="Aprinocarsen Treatment\n(various concentrations)",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; control [label="Control Oligonucleotide\n(scrambled

sequence)", fillcolor="#F1F3F4", fontcolor="#202124"]; incubation [label="Incubation\n(24-48

hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; rna_extraction [label="RNA Extraction",

fillcolor="#FBBC05", fontcolor="#202124"]; protein_lysis [label="Protein Lysis",

fillcolor="#FBBC05", fontcolor="#202124"]; q_pcr [label="qRT-PCR for\nPKC-α mRNA",

fillcolor="#34A853", fontcolor="#FFFFFF"]; western_blot [label="Western Blot for\nPKC-α

Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data

Analysis\n(IC50 determination)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges cell_culture -> treatment [color="#5F6368"]; cell_culture -> control [color="#5F6368"];

treatment -> incubation [color="#5F6368"]; control -> incubation [color="#5F6368"]; incubation -

> rna_extraction [color="#5F6368"]; incubation -> protein_lysis [color="#5F6368"];
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rna_extraction -> q_pcr [color="#5F6368"]; protein_lysis -> western_blot [color="#5F6368"];

q_pcr -> data_analysis [color="#5F6368"]; western_blot -> data_analysis [color="#5F6368"]; }

Caption: In Vitro Experimental Workflow.

Clinical Trial Protocol for Advanced Solid Tumors
(Phase I - General Methodology)

Patient Selection: Patients with histologically confirmed advanced or metastatic solid tumors

refractory to standard therapies are enrolled. Key eligibility criteria typically include adequate

organ function (hematological, renal, and hepatic) and a specified performance status (e.g.,

ECOG ≤ 2).

Study Design: A dose-escalation study design (e.g., 3+3 design) is employed to determine

the MTD. Cohorts of patients receive escalating doses of aprinocarsen.

Drug Administration: Aprinocarsen is administered as a continuous intravenous infusion over

a specified period (e.g., 24 hours weekly or 21-day continuous infusion).

Toxicity and Safety Monitoring: Patients are closely monitored for adverse events, which are

graded according to the National Cancer Institute's Common Terminology Criteria for

Adverse Events (CTCAE). Monitoring includes regular physical examinations, vital signs,

and laboratory tests (complete blood count, chemistry panel, coagulation profiles).

Pharmacokinetic Analysis: Blood samples are collected at predefined time points to

determine the pharmacokinetic profile of aprinocarsen, including parameters like Cmax,

Tmax, and half-life.

Response Evaluation: Tumor response is assessed periodically (e.g., every 2 cycles) using

imaging techniques such as CT or MRI, with response defined by standardized criteria (e.g.,

RECIST).

// Nodes patient_screening [label="Patient Screening\n(Eligibility Criteria)", fillcolor="#F1F3F4",

fontcolor="#202124"]; enrollment [label="Patient Enrollment", fillcolor="#F1F3F4",

fontcolor="#202124"]; dose_escalation [label="Dose Escalation Cohorts\n(e.g., 3+3 design)",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; drug_admin [label="Aprinocarsen

Administration\n(Intravenous Infusion)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
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safety_monitoring [label="Safety Monitoring\n(Adverse Events, Labs)", fillcolor="#FBBC05",

fontcolor="#202124"]; pk_analysis [label="Pharmacokinetic Analysis\n(Blood Sampling)",

fillcolor="#FBBC05", fontcolor="#202124"]; response_eval [label="Tumor Response

Evaluation\n(Imaging, RECIST)", fillcolor="#34A853", fontcolor="#FFFFFF"];

mtd_determination [label="MTD Determination", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges patient_screening -> enrollment [color="#5F6368"]; enrollment -> dose_escalation

[color="#5F6368"]; dose_escalation -> drug_admin [color="#5F6368"]; drug_admin ->

safety_monitoring [color="#5F6368"]; drug_admin -> pk_analysis [color="#5F6368"];

safety_monitoring -> mtd_determination [color="#5F6368"]; drug_admin -> response_eval

[color="#5F6368"]; }

Caption: Phase I Clinical Trial Workflow.

Conclusion
Aprinocarsen sodium represents a significant milestone in the development of antisense

oligonucleotide therapeutics. Its well-defined structure and mechanism of action, coupled with a

substantial body of preclinical and clinical data, provide a solid foundation for understanding its

therapeutic potential and limitations. While clinical efficacy in later-phase trials was not

sufficient to lead to regulatory approval for the indications studied, the insights gained from the

development of aprinocarsen have been invaluable to the advancement of the field of RNA-

targeted therapies. This technical guide serves as a comprehensive repository of this

knowledge for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC1871621/
https://pubmed.ncbi.nlm.nih.gov/16133798/
https://pubmed.ncbi.nlm.nih.gov/16133798/
https://pubmed.ncbi.nlm.nih.gov/16133798/
https://www.researchgate.net/publication/7626936_A_phase_I_trial_of_aprinocarsen_ISIS_3521LY900003_an_antisense_inhibitor_of_protein_kinase_C-_administered_as_a_24-hour_weekly_infusion_schedule_in_patients_with_advanced_cancer
https://pubmed.ncbi.nlm.nih.gov/16507327/
https://pubmed.ncbi.nlm.nih.gov/16507327/
https://pubmed.ncbi.nlm.nih.gov/16507327/
https://synapse.patsnap.com/drug/0841b9c2ad2a4f3f938b36a5b9c665a4
https://pubmed.ncbi.nlm.nih.gov/15868384/
https://pubmed.ncbi.nlm.nih.gov/15868384/
https://pubmed.ncbi.nlm.nih.gov/15868384/
https://www.benchchem.com/product/b15191323#aprinocarsen-sodium-antisense-oligonucleotide-structure
https://www.benchchem.com/product/b15191323#aprinocarsen-sodium-antisense-oligonucleotide-structure
https://www.benchchem.com/product/b15191323#aprinocarsen-sodium-antisense-oligonucleotide-structure
https://www.benchchem.com/product/b15191323#aprinocarsen-sodium-antisense-oligonucleotide-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15191323?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15191323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15191323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

